molecular formula C22H21N4O6P B1192866 Fosmanogepix CAS No. 2091769-17-2

Fosmanogepix

Katalognummer B1192866
CAS-Nummer: 2091769-17-2
Molekulargewicht: 468.4058
InChI-Schlüssel: JQONJQKKVAHONF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosmanogepix is an experimental antifungal drug being developed by Amplyx Pharmaceuticals, now currently by Pfizer and Basilea . It is being investigated for its potential to treat various fungal infections including aspergillosis, candidaemia, and coccidioidomycosis . Fosmanogepix is a prodrug and is converted into the active drug form, manogepix in vivo .


Molecular Structure Analysis

The molecular formula of Fosmanogepix is C22H21N4O6P . The exact mass is 468.12 and the molecular weight is 468.406 .

Wissenschaftliche Forschungsanwendungen

  • Broad-Spectrum Antifungal Agent : Fosmanogepix exhibits broad-spectrum in vitro activity against yeasts and molds, including pathogens that are difficult to treat, such as Candida, Aspergillus, and rare molds like Scedosporium, Lomentospora prolificans, and Fusarium. It retains potency against many resistant strains, including echinocandin-resistant Candida and azole-resistant Aspergillus (Shaw & Ibrahim, 2020).

  • Effective Against Candida auris : Fosmanogepix has been found effective against Candida auris, a multi-drug resistant yeast. Clinical trials have shown significant activity against this pathogen, highlighting its potential in addressing antifungal resistance (Arendrup et al., 2020).

  • In Vivo Efficacy : Studies demonstrate fosmanogepix's significant in vivo efficacy in various animal models against a range of fungal pathogens, including C. albicans, C. glabrata, C. auris, Coccidioides immitis, and F. solani, indicating its potential effectiveness in human fungal infections (Trzoss et al., 2019).

  • Clinical Trials for Invasive Fungal Infections : Fosmanogepix is currently in Phase 2 clinical trials, showing favorable safety profiles and efficacy for the treatment of candidemia and other invasive fungal infections (Pappas et al., 2020).

  • Potency Against Rare Molds : The drug has demonstrated efficacy in treatment models for rare molds, such as invasive pulmonary scedosporiosis and disseminated fusariosis, indicating its potential in treating infections caused by these uncommon pathogens (Alkhazraji et al., 2019).

  • Versatility in Administration : Clinical trials show that fosmanogepix has high oral bioavailability, allowing for flexible administration routes without compromising blood levels, which is beneficial for patient compliance and treatment versatility (Pappas et al., 2020).

Eigenschaften

IUPAC Name

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQONJQKKVAHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosmanogepix

CAS RN

2091769-17-2
Record name Fosmanogepix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosmanogepix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSMANOGEPIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
662
Citations
KJ Shaw, AS Ibrahim - Journal of Fungi, 2020 - mdpi.com
… Fosmanogepix demonstrates significant in vivo efficacy in … enabling switching between fosmanogepix intravenous and oral … summarizes the findings of published data on fosmanogepix. …
Number of citations: 111 www.mdpi.com
MR Hodges, E Ople, P Wedel, KJ Shaw… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
Fosmanogepix (FMGX, APX001), a first-in-class, intravenous (iv) and oral (po) antifungal prodrug candidate is currently in clinical development for the treatment of invasive fungal …
Number of citations: 1 journals.asm.org
M Hoenigl, R Sprute, M Egger, A Arastehfar… - Drugs, 2021 - Springer
… , and food effects of orally administered fosmanogepix (NCT02957929). Patients in this … As in the initial phase I study, fosmanogepix was well tolerated across all studied doses with …
Number of citations: 156 link.springer.com
R Petraitiene, V Petraitis, BBW Maung… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
… efficacy of prodrug fosmanogepix in the … fosmanogepix administration. These data are critical to the design of clinical trials and to broaden our understanding of the role of fosmanogepix …
Number of citations: 21 journals.asm.org
P Pappas, BJ Kullberg, JA Vazquez… - Open Forum …, 2020 - academic.oup.com
Background Fosmanogepix (FMGX) is a first-in-class antifungal agent, with a unique MOA targeting the fungal enzyme Gwt1, that has broad-spectrum activity against both yeasts, molds…
Number of citations: 15 academic.oup.com
NP Wiederhold, LK Najvar, KJ Shaw… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… was to evaluate the in vivo efficacy of fosmanogepix, the N-… began with vehicle control, fosmanogepix (104 and 130 mg/kg … in each group administered fosmanogepix and caspofungin. …
Number of citations: 48 journals.asm.org
H Badali, HP Patterson, CJ Sanders… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
We evaluated the in vitro activity of manogepix against Fusarium oxysporum and Fusarium solani species complex (FOSC and FSSC, respectively) isolates per CLSI document M38 …
Number of citations: 17 journals.asm.org
S Alkhazraji, T Gebremariam, A Alqarihi… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… MGX and the efficacy of the prodrug fosmanogepix (APX001) in … reduced or no abscesses in fosmanogepix-treated mice. … the continued development of fosmanogepix as a first-in-…
Number of citations: 61 journals.asm.org
PG Pappas, JA Vazquez, I Oren… - Journal of …, 2023 - academic.oup.com
… the safety and efficacy of fosmanogepix for first-line treatment of … Fosmanogepix was well tolerated with no treatment-related serious adverse events/discontinuations. Fosmanogepix …
Number of citations: 11 academic.oup.com
JA Vazquez, PG Pappas, K Boffard… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
Fosmanogepix (FMGX), a novel antifungal available in intravenous (IV) and oral formulations, has broad-spectrum activity against pathogenic yeasts and molds, including fungi resistant …
Number of citations: 4 journals.asm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.